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CAS No.: 681432-15-5

Cat. No.: B12521617

Get Quote

Executive Summary & Electronic Architecture
Electron-deficient alkynones (conjugated ynones) represent a distinct class of "soft"

electrophiles characterized by a polarized carbon-carbon triple bond conjugated to a carbonyl

group. Unlike their alkene counterparts (Michael acceptors like acrylamides), alkynones

possess a linear geometry and a higher degree of unsaturation, offering unique vectors for

nucleophilic attack and cycloaddition.

For the medicinal chemist, the alkynone is a "latent" warhead—stable enough to resist non-

specific glutathione depletion in plasma but sufficiently reactive to covalently modify catalytic

cysteines within an enzyme active site. For the synthetic chemist, it is a linchpin precursor for

high-value heterocycles like pyrazoles and isoxazoles.

Electronic Polarization and Regioselectivity
The reactivity of an alkynone (
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) is dictated by the strong electron-withdrawing nature of the carbonyl, which lowers the LUMO
energy of the

-system. This creates two primary electrophilic sites:

C-2 (Carbonyl Carbon): Hard electrophilic center, preferred by hard nucleophiles (e.g.,

Grignard reagents, though 1,2-addition often competes with 1,4-addition).

C-4 (

-Carbon): Soft electrophilic center, the primary site for Michael addition by thiols, amines,
and phosphines.

Reactivity Flowchart (Graphviz Visualization)
The following diagram maps the divergent reactivity pathways based on nucleophile type and

reaction conditions.
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Figure 1: Divergent reactivity pathways of electron-deficient alkynones. The blue pathway

highlights the mechanism relevant to covalent drug discovery.

Chemical Biology: The Alkynone as a Covalent
Warhead
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In drug discovery, alkynones are increasingly utilized to target non-catalytic cysteines. Unlike

acrylamides, which form saturated adducts, alkynones form vinyl sulfides. This adduct retains a

double bond, which can be further functionalized or serve as a spectroscopic handle.

Mechanism of Cysteine Modification
The reaction follows a specific trajectory:

Association: The inhibitor binds to the active site, positioning the alkynone near the target

cysteine.

Nucleophilic Attack: The thiolate anion attacks the

-carbon (C-4).

Intermediate Stabilization: An allenic enolate intermediate is formed.

Protonation: The enolate is protonated (usually on the

-carbon) to yield the stable vinyl sulfide.

Critical Insight: The geometry of the vinyl sulfide (E vs. Z) is often dictated by the enzyme's

active site constraints rather than thermodynamic preference.

Protocol: Kinetic Glutathione (GSH) Adduct Assay
To validate the reactivity of a new alkynone warhead, a kinetic assay with glutathione is the

gold standard. This assay determines the second-order rate constant (

), predicting potential off-target toxicity.

Materials:

Phosphate Buffer (PBS), 100 mM, pH 7.4.

L-Glutathione (reduced), 100 mM stock in water.

Test Compound (Alkynone), 10 mM stock in DMSO.
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UV-Vis Spectrophotometer or LC-MS/MS.

Step-by-Step Methodology:

Preparation: Dilute the Test Compound to 50

M in PBS (ensure DMSO < 1%).

Initiation: Add Glutathione to a final concentration of 5 mM (100-fold excess, pseudo-first-

order conditions).

Monitoring:

UV Method: Monitor the disappearance of the alkynone

transition (typically 280–320 nm) or the appearance of the vinyl sulfide adduct.

LC-MS Method:[1] Aliquot samples at 0, 5, 10, 30, and 60 minutes. Quench with 1% formic

acid and analyze for the parent mass [M+H]+ and adduct mass [M+307+H]+.

Calculation: Plot

vs. time. The slope is

.

Interpretation:

: Low reactivity (Potential for high selectivity but low potency).

: High reactivity (Risk of rapid plasma depletion and off-target toxicity).

Synthetic Utility: Constructing Heterocycles
Alkynones are "linchpin" reagents for synthesizing 5-membered heterocycles. The inherent

polarization allows for regioselective condensation with dinucleophiles.

Synthesis of Pyrazoles (The Knorr-Type Cyclization)
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The reaction of alkynones with hydrazines is the most reliable route to pyrazoles. The

regioselectivity is controlled by the initial Michael addition of the more nucleophilic nitrogen of

the hydrazine to the

-carbon of the alkynone.

Reaction Scheme:

Experimental Protocol:

Stoichiometry: Dissolve alkynone (1.0 equiv) in Ethanol (0.5 M concentration).

Addition: Add Hydrazine hydrate (1.5 equiv) or substituted hydrazine (e.g., Phenylhydrazine).

Note: If using hydrazine hydrochloride, add 1.5 equiv of Sodium Acetate to buffer the

solution.

Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (disappearance of alkynone).

Workup: Cool to room temperature.

If product precipitates: Filter and wash with cold ethanol.

If soluble: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over

, and concentrate.

Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).

Regioselectivity Table:
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R'' Group (Hydrazine) Major Isomer Mechanism Dominant Product

H (Hydrazine)
Tautomerization equilibrates

intermediates

Mixture (often 3,5-

disubstituted)

Ph (Phenyl) is more nucleophilic than 1-Phenyl-3-R-5-R'-pyrazole

t-Bu (Bulky) Steric hindrance directs attack 1-t-Butyl-5-R-3-R'-pyrazole

Mechanism of Pyrazole Formation (Graphviz
Visualization)
This diagram illustrates the stepwise mechanism, highlighting the critical Michael addition step

that defines regioselectivity.
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Figure 2: Mechanistic pathway for pyrazole synthesis. The blue arrow indicates the kinetically

favored Michael addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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